molecular formula C14H17NO B8552190 4-(Diethylamino)naphthalen-2-ol

4-(Diethylamino)naphthalen-2-ol

Cat. No.: B8552190
M. Wt: 215.29 g/mol
InChI Key: PYQRHWWTYPLBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)naphthalen-2-ol is a naphthalene-based organic compound of significant interest in scientific research, particularly in the development of advanced functional materials and probes for neurodegenerative diseases. Its molecular structure, featuring an electron-donating diethylamino group and a phenolic hydroxyl group, classifies it as a potential building block for push-pull chromophores . These chromophores undergo intramolecular charge transfer, leading to properties like solvatochromism, which are valuable for creating sensors and imaging agents . Research on closely related analogs demonstrates their application in the synthesis of fluorescent dyes with large Stokes shifts, which are useful for visualizing latent fingerprints and for bioimaging applications, such as specific localization of lysosomes in living cells . Furthermore, structural analogs with dialkylamino substituents on the naphthalene ring have been extensively investigated as molecular probes for detecting protein aggregates in the brain, which are associated with Alzheimer's disease . The compound also serves as a key precursor in organic synthesis, for instance, in the formation of Schiff base ligands for metal complexes, which are then evaluated for antimicrobial and antioxidant activities . This product is intended for research and further manufacturing use only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-(diethylamino)naphthalen-2-ol

InChI

InChI=1S/C14H17NO/c1-3-15(4-2)14-10-12(16)9-11-7-5-6-8-13(11)14/h5-10,16H,3-4H2,1-2H3

InChI Key

PYQRHWWTYPLBEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

Synthetic Methodologies for 4 Diethylamino Naphthalen 2 Ol and Its Analogs

Conventional Synthetic Routes and Strategies

The synthesis of 4-(diethylamino)naphthalen-2-ol and its analogs often relies on multi-step sequences and the regioselective introduction of functional groups onto the naphthalene (B1677914) scaffold.

Multi-step Synthesis Approaches

A common strategy for the synthesis of this compound involves a multi-step approach starting from readily available naphthalene derivatives. One plausible pathway begins with the synthesis of 4-amino-2-naphthol, which can then be alkylated to introduce the diethylamino group.

A key reaction in the synthesis of aminonaphthalenes from naphthols is the Bucherer reaction or its variant, the Bucherer-Lepetit reaction . wikipedia.org This reversible reaction involves the treatment of a naphthol with an amine in the presence of an aqueous sulfite (B76179) or bisulfite solution. wikipedia.org In the context of synthesizing the target molecule, 2,4-dihydroxynaphthalene could serve as a starting material, reacting with diethylamine (B46881) and sodium bisulfite to regioselectively introduce the diethylamino group at the C4 position. The mechanism proceeds through the formation of a more reactive tetralone sulfonic acid intermediate, which then undergoes nucleophilic attack by the amine. wikipedia.org

Another multi-step approach could involve the initial synthesis of a halogenated precursor, such as 4-bromo-2-naphthol, followed by a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction, like the Buchwald-Hartwig amination , with diethylamine. The synthesis of 4-bromo-2-naphthol itself can be achieved through various bromination methods of 2-naphthol (B1666908).

A further synthetic route could start from 4-(diethylamino)salicylaldehyde. A patent describes the in-situ synthesis of a Schiff base from this aldehyde, indicating its availability as a precursor. researchgate.net This aldehyde could potentially be converted to the corresponding naphthalene derivative through annulation reactions.

A representative multi-step synthesis could be conceptualized as follows:

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Nitration2-NaphtholHNO₃, H₂SO₄4-Nitro-2-naphthol
2Reduction4-Nitro-2-naphtholSnCl₂, HCl or H₂, Pd/C4-Amino-2-naphthol
3Alkylation4-Amino-2-naphtholIodoethane, K₂CO₃This compound

Regioselective Functionalization Techniques

The control of regioselectivity is paramount in the synthesis of specifically substituted naphthalenes like this compound. The inherent reactivity of the naphthalene ring dictates that electrophilic substitution on 2-naphthol typically occurs at the C1 and C6 positions. Therefore, directing the functionalization to the C4 position often requires specific strategies.

One such strategy is the use of directing groups. For instance, a sulfonic acid group can be introduced and later removed, guiding other substituents to specific positions. The synthesis of 1-amino-2-naphthol-4-sulfonic acid from β-naphthol is a well-established procedure that highlights this principle. rsc.org

Modern catalytic methods, including transition-metal-catalyzed C-H activation, offer powerful tools for regioselective functionalization, although specific applications to the direct synthesis of this compound are not widely reported. These techniques often involve the use of a directing group to guide the catalyst to a specific C-H bond for functionalization.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. These approaches focus on the use of non-hazardous solvents, renewable resources, and energy-efficient methods.

Solvent-Free and Mechanochemical Methods (e.g., Grindstone Chemistry)

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the use of often toxic and volatile organic solvents. Mechanochemistry , which utilizes mechanical force to induce chemical reactions, is a prominent solvent-free technique. thieme-connect.de Methods like ball milling and grinding can lead to highly efficient and clean syntheses. rsc.orgrsc.org

For instance, the synthesis of 1-aminoalkyl-2-naphthols has been achieved using "Grindstone Chemistry," a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine, catalyzed by methane (B114726) sulfonic acid. rsc.org This method is energy-efficient and offers simple work-up procedures. rsc.org While a direct application to this compound is not explicitly detailed, the principle could be adapted. A possible mechanochemical approach could involve the solid-state reaction of 2,4-dihydroxynaphthalene with a diethylamine salt under ball-milling conditions.

Catalytic Systems in Sustainable Synthesis

The development of efficient and recyclable catalysts is another key aspect of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. 1-Amino-2-naphthol-4-sulfonic acid functionalized graphene oxide has been reported as a highly effective and recyclable heterogeneous nanocatalyst for the one-pot synthesis of tetraketone derivatives, showcasing the potential of functionalized naphthol derivatives in sustainable catalysis. sciforum.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. The Bucherer reaction to prepare aminonaphthalene derivatives has been successfully performed under microwave irradiation, offering a more efficient alternative to conventional heating.

Derivatization Strategies for Functional Enhancement

The functional groups of this compound, namely the hydroxyl and diethylamino moieties, provide reactive sites for derivatization to enhance or introduce new functionalities.

The hydroxyl group can be readily alkylated or acylated to modify the molecule's solubility, electronic properties, or to attach it to other molecular systems. For example, the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with substituted anilines, demonstrating a common derivatization of the hydroxyl group. mdpi.com

The amino group can also be a site for derivatization, although in the case of the tertiary diethylamino group, this is less straightforward than with primary or secondary amines. However, the nitrogen lone pair plays a crucial role in the molecule's electronic properties and its ability to act as a proton sponge or a fluorescent sensor.

A significant application of the derivatization of aminonaphthols is in the development of fluorescent probes. The introduction of specific functionalities can tune the emission wavelength, quantum yield, and sensitivity to the local environment. For example, derivatization of amines with naphthalene-2,3-dicarboxaldehyde is a known method for enhancing fluorescence in analytical applications. nih.govnih.gov While this is an external derivatizing agent, similar principles can be applied by incorporating functionalities into the this compound structure itself to create new fluorescent materials. For instance, the synthesis of azomethine metal complex acid dyes from 4-(diethylamino)-2-hydroxybenzaldehyde demonstrates how the core structure can be elaborated to create functional dyes. researchgate.net

Schiff Base Condensation Reactions

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netwjpsonline.com This reaction is reversible and often catalyzed by either an acid or a base. wjpsonline.com The resulting Schiff base ligands are considered "privileged ligands" because they are straightforward to synthesize and can readily coordinate with metal ions. researchgate.net

The synthesis of Schiff bases derived from naphthalen-2-ol analogs is a well-established methodology. For instance, 2-hydroxy-1-napthaldehyde can be reacted with 2-aminopyridine (B139424) in methanol (B129727) with a few drops of acetic acid, refluxed for several hours to yield 1-((pyridine-2-ylimino) methyl) napthalen-2-ol. researchgate.net Similarly, reactions involving other primary amines and carbonyl compounds are widely reported. researchgate.netmediresonline.org

While direct synthesis examples for this compound are not extensively detailed, the general reactivity of aminonaphthalenols strongly supports its capability to undergo Schiff base formation. The amino group at the 4-position would serve as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to form the stable imine linkage. wjpsonline.com The synthesis of various Schiff bases from precursors like 4-aminoantipyrine (B1666024) and different aldehydes further illustrates the versatility of this reaction. nih.gov Azo-Schiff base ligands have also been prepared from 2-naphthol derivatives, indicating a broad scope for these condensation reactions. tci-thaijo.org

Table 1: Examples of Schiff Base Synthesis with Naphthol Analogs

Amine ComponentCarbonyl ComponentResulting Schiff BaseReference
2-Aminopyridine2-Hydroxy-1-napthaldehyde1-((Pyridine-2-ylimino) methyl) napthalen-2-ol researchgate.net
2,3-DiaminonaphthalenePyrrole-2-carboxaldehydeN,N-bis(1H-pyrrole-2yl)methylene naphthalene-2,3-diamine scirp.org
4-Aminoacetophenone Azo Derivative5-Amino salicylic (B10762653) acidAzo-Schiff molecule tci-thaijo.org
4-AminoantipyrineSubstituted Salicylaldehydes4AA-SA, 4AA-FSA, etc. nih.gov

Metal Complexation and Coordination Chemistry

The Schiff bases derived from this compound and its analogs are excellent ligands for forming metal complexes due to the presence of the imine nitrogen and other potential donor atoms, such as the hydroxyl oxygen. nih.gov The coordination of these ligands with transition metal ions has been a subject of significant interest. nih.govutq.edu.iq

For example, a hexadentate Schiff base tripodal ligand, synthesized from the condensation of tris(2-aminoethyl)amine (B1216632) and 2-hydroxy-1-naphthaldehyde, has been shown to form stable complexes with Fe(III), Al(III), and Cr(III) ions. nih.gov The coordination behavior and formation constants of these metal complexes were studied using potentiometric and spectrophotometric methods. nih.gov

In another study, mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) were synthesized using an azo-azomethine ligand derived from naphthalen-2-ol. utq.edu.iqresearchgate.net Spectroscopic data indicated that the ligand acts as a monobasic bidentate ligand, coordinating with the metal ion after the deprotonation of the hydroxyl group. utq.edu.iqresearchgate.net The resulting complexes exhibited a 1:1:1 stoichiometry of metal to the two different ligands. utq.edu.iqresearchgate.net The coordination of the imine nitrogen to the metal ion is a common feature in these types of complexes. nih.gov

Table 2: Metal Complexes of Naphthol-Derived Schiff Bases

LigandMetal Ion(s)Complex Stoichiometry (M:L)Reference
1-((E)-(4-((Z)-1-(p-tolylimino) ethyl) phenyl) diazenyl) naphthalen-2-ol (TEPDN) & 4-AminoacetophenoneCo(II), Ni(II), Cu(II), Zn(II)1:1:1 utq.edu.iqresearchgate.net
1-[(E)-2-[Bis[2-[(2-hydroxy-1-naphthyl)methyleneamino]ethyl]amino]ethyl iminomethyl]naphthalen-2-ol (trenhynaph)Fe(III), Al(III), Cr(III)Not specified nih.gov
Azo-Schiff base from 2-naphthol and 5-amino salicylic acidCu(II), Ni(II), Co(II)Not specified tci-thaijo.org

Other Chemical Transformations and Structural Modifications

Beyond Schiff base formation and metal complexation, this compound and its analogs can undergo various other chemical transformations. These modifications can alter the electronic and steric properties of the molecule, leading to new derivatives with different characteristics.

One notable reaction is the Betti reaction, an extension of the Mannich condensation. epa.gov This reaction involves the condensation of 2-naphthol, an aldehyde (like 4-bromobenzaldehyde), and an amine (like morpholine) to yield aminobenzyl naphthols. epa.govnih.gov The structure of these Betti bases can be further modified, for instance, by reacting them with diazonium salts to produce azo dyes. epa.gov

The hydroxyl and amino groups on the naphthalene ring are also sites for further functionalization. For example, the hydroxyl group of 2-naphthol can be converted to a bromine atom or undergo carbonation. wikipedia.org Electrophilic attack, such as nitrosylation, typically occurs at the 1-position of 2-naphthol. wikipedia.org Furthermore, aminobenzylnaphthols are suitable for studying C-H...π interactions, and the introduction of substituents like methyl or methoxy (B1213986) groups can influence the crystal packing and hydrogen bonding patterns. nih.gov The synthesis of naphthalenes and 2-naphthols can also be achieved through the electrophilic cyclization of specific arene-containing propargylic alcohols. nih.gov

Another area of structural modification involves the Mannich reaction, where naphthalen-2-ol or naphthalene-2,7-diol can react with formaldehyde (B43269) and secondary amines to afford the corresponding Mannich bases. researchgate.net These reactions highlight the versatility of the naphthalenol scaffold for creating a diverse range of chemical structures.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the structure of 4-(Diethylamino)naphthalen-2-ol, with each technique providing unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region between 6.0 and 9.5 ppm. pdx.edu The protons of the diethylamino group exhibit characteristic shifts, with the methylene (B1212753) (-CH₂-) protons appearing as a quartet and the methyl (-CH₃) protons as a triplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the naphthalene ring resonate in the aromatic region, while the carbons of the diethylamino group appear in the aliphatic region. pdx.edu Specific chemical shift values for a related compound in CDCl₃ show aromatic carbons in the range of 106 to 148 ppm and aliphatic carbons around 40 ppm for the N-CH₂ and a distinct peak for the -CH₃ group. rsc.org

¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures
NucleusFunctional GroupTypical Chemical Shift (δ) in ppmReference
¹HAromatic (Ar-H)6.0 - 9.5 pdx.edu
Methylene (-NCH₂CH₃)~3.0 (quartet) rsc.org
Methyl (-NCH₂CH₃)~1.3 (triplet) rsc.org
¹³CAromatic (Ar-C)106 - 148 rsc.org
Methylene (-NCH₂CH₃)~40 rsc.org
Methyl (-NCH₂CH₃)~15 rsc.org

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The spectrum of this compound is characterized by several key absorption bands.

A broad band is typically observed in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic diethylamino group appear in the 3100-2850 cm⁻¹ range. researchgate.net The aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. uhcl.edu Furthermore, the C-N stretching vibration of the diethylamino group is also identifiable. nih.gov

Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
O-H StretchPhenolic -OH3600 - 3200 (broad) nih.gov
C-H Stretch (Aromatic)Naphthalene Ring3100 - 3000 researchgate.net
C-H Stretch (Aliphatic)Diethylamino Group3000 - 2850 researchgate.net
C=C StretchAromatic Ring1600 - 1450 uhcl.edu
C-O StretchPhenolic C-O~1235 researchgate.net
C-N StretchTertiary Amine~1300 - 1200 nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions of the molecule. This compound, containing a naphthalene chromophore, exhibits characteristic absorption and emission spectra. The absorption spectrum is typically characterized by π-π* transitions within the naphthalene ring system. researchgate.netresearchgate.net For instance, a related naphthalene diimide amphiphile shows typical absorption bands around 358 nm. researchgate.net

The fluorescence emission spectrum reveals the wavelengths of light emitted upon excitation. A related compound, NDI-NA, shows weak fluorescence emission bands at 408 nm, 430 nm, and 462 nm in chloroform. researchgate.net The photophysical properties, including absorption maxima (λ_max), emission maxima (λ_em), and Stokes shift, can be influenced by solvent polarity. researchgate.net In some cases, related naphthalene derivatives exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in solvent mixtures where the compound aggregates. researchgate.net

Photophysical Properties of Related Naphthalene Derivatives
PropertyValueConditionsReference
Absorption Maxima (λ_max)~358 nmIn Chloroform researchgate.net
Emission Maxima (λ_em)408, 430, 462 nmIn Chloroform (λ_ex = 350 nm) researchgate.net
Fluorescence Quantum Yield (Φ_F)1.3%In Chloroform researchgate.net

Mass Spectrometry (MS, ESI-MS, MALDI-TOF)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose.

For a compound with the formula C₁₄H₁₇NO, the expected molecular weight is approximately 215.29 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. For example, a related compound with the calculated mass for [M+H]⁺ of 260.14338 was found to have an experimental mass of 260.14366. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses of fragments, such as the cleavage around the azo bond in related β-naphthol pigments. nih.govresearchgate.net

Mass Spectrometry Data for this compound
TechniqueIonExpected m/zReference
ESI-MS[M+H]⁺~216.1383 rsc.org
HRMS (ESI)[M+H]⁺Calculated based on C₁₄H₁₈NO⁺ rsc.org

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Single Crystal X-ray Diffraction Studies

To date, a specific single-crystal X-ray diffraction study for this compound has not been found in the search results. However, studies on closely related naphthalene derivatives provide valuable insights into the expected structural features. For example, the crystal structure of a naphthalen-2-yl carboxylate derivative was determined to be in the monoclinic system with the space group P2₁/c. mdpi.com In such structures, the naphthalene system is generally found to be nearly planar. mdpi.com

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the packing of molecules in the crystal lattice. In related structures, N—H···O hydrogen bonds can lead to the formation of dimers, which then interact through π–π stacking. researchgate.net The diethylamino group may be rotated out of the plane of the naphthalene ring system. nih.gov

Typical Crystallographic Parameters for Related Naphthalene Structures
ParameterExample ValueReference
Crystal SystemMonoclinic mdpi.comresearchgate.net
Space GroupP2₁/n or P2₁/c mdpi.comresearchgate.net
Key InteractionsN—H···O hydrogen bonds, π–π stacking researchgate.net
Molecular GeometryNaphthalene core is nearly planar mdpi.com

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability and physical properties of the solid-state material. For this compound, the key intermolecular interactions expected to play a significant role in its crystal packing are hydrogen bonding, π-π stacking, and C-H···O interactions. While a specific crystal structure for this compound is not publicly available, the analysis of these interactions can be inferred from studies of analogous naphthalene derivatives.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a diethylamino (-N(CH₂CH₃)₂) group in this compound makes it capable of participating in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

In the solid state, it is highly probable that the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of the diethylamino group of an adjacent molecule (O-H···N). This type of interaction is a strong and directional force that significantly influences the packing of molecules. Alternatively, the hydroxyl group could form hydrogen bonds with the oxygen atom of another hydroxyl group (O-H···O). The presence of the bulky diethyl groups might, however, sterically hinder some potential hydrogen bonding patterns.

Studies on similar structures, such as 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, have revealed the presence of intramolecular O-H···N hydrogen bonds, which are crucial for stabilizing the molecular conformation. researchgate.net In the case of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable and would be a dominant feature of its crystal structure.

π-π Stacking: The naphthalene core of this compound is a large, electron-rich aromatic system. This allows for significant π-π stacking interactions between the naphthalene rings of adjacent molecules. These interactions, arising from the overlap of π-orbitals, are a key contributor to the cohesive energy of the crystal lattice. The geometry of the π-π stacking can vary, including parallel-displaced and T-shaped arrangements, to optimize the electrostatic and dispersion forces. The substitution pattern on the naphthalene ring will influence the preferred stacking geometry.

A hypothetical representation of the types of intermolecular interactions and their typical bond distances in a crystal lattice of a substituted naphthol is provided in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondingO-HN2.7 - 3.2
Hydrogen BondingO-HO2.6 - 3.1
π-π StackingNaphthalene RingNaphthalene Ring3.3 - 3.8
C-H···OC-H (aliphatic/aromatic)O3.0 - 3.8
C-H···πC-H (aliphatic/aromatic)Naphthalene Ring3.2 - 3.8

This table is illustrative and based on typical bond distances found in organic molecular crystals.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. As a consequence, polymorphs of the same compound can exhibit different physicochemical properties, such as melting point, solubility, stability, and bioavailability. For a molecule like this compound, which possesses conformational flexibility in its diethylamino group and multiple sites for intermolecular interactions, the existence of polymorphism is highly probable.

The specific polymorph obtained during crystallization can be influenced by various factors, including the solvent used, the rate of cooling, temperature, and the presence of impurities. Each polymorph represents a different energetic state, with one form being the most thermodynamically stable under a given set of conditions, while others are metastable.

The characterization of different polymorphic forms typically involves a combination of analytical techniques, including:

X-ray Powder Diffraction (XRPD): To identify different crystal lattices through their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): To determine the melting points and detect any solid-state phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): To assess the thermal stability and identify the presence of solvates.

Infrared (IR) and Raman Spectroscopy: To probe differences in the vibrational modes of the molecules in different crystalline environments.

Solid-State Nuclear Magnetic Resonance (ssNMR): To distinguish between different local molecular environments in various polymorphs.

A hypothetical summary of the properties of two potential polymorphs of this compound is presented in the table below.

PropertyPolymorph APolymorph B
Crystal SystemMonoclinicOrthorhombic
Melting Point (°C)150-152158-160
Solubility (in water)LowerHigher
Thermodynamic StabilityMore StableMetastable
AppearanceNeedlesPlates

This table is a hypothetical illustration of the potential differences between two polymorphic forms.

The study of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have significantly different clinical outcomes. Therefore, a thorough investigation and control of the polymorphic form of this compound would be essential for any of its potential applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational investigation of molecular systems. These approaches allow for the accurate calculation of a molecule's electronic structure and properties, providing a theoretical framework to complement experimental findings.

Based on studies of similar naphthalene (B1677914) derivatives, the geometry is expected to be largely planar for the naphthalene core. The diethylamino and hydroxyl groups will have specific orientations relative to the ring. For instance, in related aminobenzylnaphthols, the bond lengths and angles around the naphthalene core are consistent with established values for aromatic systems. nih.gov The C-N bond of the diethylamino group and the C-O bond of the hydroxyl group will exhibit lengths typical for these functional groups attached to an aromatic ring. The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. The presence of the electron-donating diethylamino group and the hydroxyl group significantly influences the electron density distribution across the naphthalene ring system.

Table 1: Predicted Bond Lengths in 4-(Diethylamino)naphthalen-2-ol based on Analogous Compounds.
BondPredicted Bond Length (Å)
C-C (aromatic)~1.36 - 1.42
C-N (aromatic-amino)~1.38 - 1.45
C-O (aromatic-hydroxyl)~1.36 - 1.40
N-C (amino-ethyl)~1.45 - 1.48
O-H (hydroxyl)~0.96 - 0.98

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. worldwidejournals.com A smaller gap generally implies higher reactivity. worldwidejournals.com

For this compound, the electron-donating diethylamino and hydroxyl groups are expected to raise the energy of the HOMO, while the naphthalene system itself provides a delocalized π-system for both the HOMO and LUMO. The HOMO is predicted to be localized primarily on the naphthalene ring and the diethylamino group, reflecting the high electron density in these regions. The LUMO is likely to be distributed over the entire naphthalene ring system.

Computational studies on related naphthalene derivatives show that the substitution pattern significantly affects the HOMO-LUMO gap. researchgate.net For instance, the introduction of an amino group tends to decrease the energy gap, thereby increasing the molecule's reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Naphthalene Derivative.
ParameterEnergy (eV)
EHOMO-5.2 to -5.8
ELUMO-1.8 to -2.4
HOMO-LUMO Gap (ΔE)2.8 to 3.4

Note: The values in this table are representative and based on DFT calculations of similar aromatic amines and naphthalene derivatives. The exact values for this compound would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group, due to the lone pairs of electrons on these atoms. nih.gov The aromatic rings will also exhibit regions of negative potential above and below the plane of the ring. The hydrogen atom of the hydroxyl group will be a site of positive potential (blue). This mapping helps in understanding how the molecule will interact with other polar molecules and ions. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be estimated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is approximated as η ≈ (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ²/(2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A lower hardness and higher electrophilicity index generally indicate greater reactivity.

Photophysical Mechanism Simulations

One of the most interesting potential photophysical properties of this compound is the possibility of undergoing Excited State Intramolecular Proton Transfer (ESIPT). This process can occur in molecules that contain both a proton-donating group (like the hydroxyl group) and a proton-accepting group (like the nitrogen of the diethylamino group, although less likely, or more favorably, an adjacent atom in the ring system that becomes more basic in the excited state) in close proximity, allowing for the transfer of a proton within the same molecule upon photoexcitation.

The ESIPT process involves the following steps:

Photoexcitation: The molecule absorbs a photon, promoting it from its ground electronic state (S₀) to an excited state (S₁).

Proton Transfer: In the excited state, the acidity and basicity of the functional groups can change dramatically. The hydroxyl group becomes a much stronger acid, and a suitable acceptor site becomes more basic. This facilitates a very fast intramolecular proton transfer, leading to the formation of a transient tautomeric form.

Fluorescence: The excited tautomer can then relax to its ground state by emitting a photon (fluorescence). This fluorescence will have a significantly larger Stokes shift (the difference between the absorption and emission wavelengths) compared to the normal fluorescence from the initially excited state.

Back Proton Transfer: In the ground state, the proton transfers back to its original position, regenerating the initial form of the molecule.

Computational simulations using TD-DFT are instrumental in studying the ESIPT mechanism. nih.govrsc.orgnih.gov By calculating the potential energy surfaces of the ground and excited states as a function of the proton transfer coordinate, researchers can determine the energy barriers for the forward and reverse proton transfer reactions. rsc.org A low energy barrier in the excited state and a high barrier in the ground state are characteristic of an efficient ESIPT process. rsc.org Studies on similar molecules like 4'-N,N-diethylamino-3-hydroxyflavone have shown that the presence of an intramolecular hydrogen bond is crucial and that the ESIPT process is highly sensitive to the molecular environment, such as the polarity of the solvent. rsc.org For this compound, the intramolecular hydrogen bond between the hydroxyl group and the diethylamino group (or a ring nitrogen in a related heterocyclic system) would be the key structural feature enabling ESIPT. rsc.org

Twisted Intramolecular Charge Transfer (TICT) Mechanism

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a critical concept in explaining the fluorescence behavior of many donor-acceptor molecules. In this model, upon photoexcitation, the molecule undergoes a conformational change, typically a rotation around a single bond connecting the electron-donating and electron-accepting moieties. This leads to a low-energy, highly polar excited state that is often dark or weakly emissive.

For this compound, the diethylamino group acts as the electron donor and the naphthol ring as the acceptor. Theoretical studies on similar N-arylaminonaphthalenes have shown that upon excitation, a significant charge separation occurs. The ease of rotation of the diethylamino group is a key factor governing the formation of the TICT state. Computational models, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to map the potential energy surface of the excited state as a function of the twist angle. These calculations help in identifying the energy barriers for the transition from the locally excited (LE) state to the TICT state. The presence and accessibility of the TICT state can explain phenomena like dual fluorescence and the sensitivity of fluorescence quantum yield to solvent viscosity and temperature. In molecules where the TICT state is readily formed, an increase in solvent polarity can further stabilize this charge-separated state, often leading to a red-shift in the emission spectrum.

Solvent Effects on Photophysical Processes (e.g., Solvatochromism)

The interaction of a solute molecule with its surrounding solvent molecules can significantly alter its electronic and photophysical properties, a phenomenon known as solvatochromism. For polar molecules like this compound, the change in the dipole moment upon electronic excitation is a key determinant of its solvatochromic behavior.

Computational studies model solvent effects using either implicit continuum models or explicit solvent molecules. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous dielectric medium. This approach is effective in capturing the general trend of spectral shifts with solvent polarity. As the polarity of the solvent increases, it differentially stabilizes the ground and excited states. If the excited state is more polar than the ground state, which is common for donor-acceptor systems, an increase in solvent polarity will lead to a bathochromic (red) shift in the emission spectrum.

Theoretical calculations on analogous compounds have demonstrated a significant increase in the calculated dipole moment upon excitation, supporting the charge-transfer nature of the excited state. By performing TD-DFT calculations in different solvent models, it is possible to predict the absorption and emission wavelengths and correlate them with experimental data. These studies provide a quantitative understanding of how solvent polarity and hydrogen bonding capabilities influence the energy gap between the ground and excited states, thereby affecting the color of the emitted light.

Nonlinear Optical (NLO) Properties Prediction

Molecules with large changes in dipole moment upon excitation and high polarizability are candidates for nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the rational design of NLO materials by predicting their hyperpolarizabilities.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods like DFT. For this compound, the presence of a strong donor (diethylamino group) and an acceptor (naphthol moiety) connected through a π-conjugated system suggests the potential for significant NLO properties. Theoretical calculations on similar push-pull systems have shown that the magnitude of β is highly dependent on the efficiency of intramolecular charge transfer.

By employing computational methods, researchers can investigate how modifications to the molecular structure, such as changing the donor or acceptor strength or extending the π-system, would affect the NLO response. These in-silico screenings are invaluable for identifying promising candidates for synthesis and experimental validation.

Supramolecular Interaction Energy Calculations

The non-covalent interactions of this compound with other molecules or host systems are fundamental to its application in areas like molecular recognition and sensing. Computational methods allow for the detailed calculation of the interaction energies and geometries of such supramolecular complexes.

Using high-level quantum mechanical calculations, it is possible to dissect the various components of the interaction energy, such as electrostatic, induction, dispersion, and exchange-repulsion contributions. For instance, the interaction of this compound with a host molecule like a cyclodextrin (B1172386) can be modeled to understand the binding affinity and selectivity. These calculations can reveal the specific hydrogen bonds, van der Waals contacts, and π-π stacking interactions that stabilize the complex.

Molecular dynamics (MD) simulations, often combined with quantum mechanical calculations (QM/MM), can be used to study the dynamic behavior of these supramolecular systems and to calculate binding free energies, providing a more complete picture of the binding process. Such theoretical insights are crucial for the design of new host-guest systems with tailored properties.

Photochemical Reactivity and Excited State Dynamics

Photodegradation Mechanisms and Stability

The photochemical stability of a fluorescent molecule is a critical parameter for its practical applications. Photodegradation, the irreversible decomposition of a molecule upon light absorption, can occur through various mechanisms, often involving reactive oxygen species (ROS) or direct bond cleavage from the excited state.

While specific photodegradation studies on 4-(Diethylamino)naphthalen-2-ol are not extensively documented in the literature, the photodegradation of related naphthalenic compounds, such as 2-naphthol (B1666908), has been investigated. For instance, the photocatalytic degradation of 2-naphthol in the presence of TiO₂ proceeds via oxidation by hydroxyl radicals, leading to the formation of various intermediates and eventual mineralization. researchgate.net The presence of an electron-donating diethylamino group in this compound could potentially influence its susceptibility to photo-oxidation, a common degradation pathway for many organic dyes. The stability of related aminonaphthalenes can also be compromised by hydrolysis, particularly under certain pH conditions. nih.gov

Further research is required to elucidate the specific photodegradation pathways and quantum yields for this compound under various irradiation conditions and in different solvent environments. Such studies would be crucial for determining its suitability for applications requiring high photostability.

Quenching Studies and Sensing Mechanisms

Fluorescence quenching, the decrease in fluorescence intensity by interaction with other molecules (quenchers), is a powerful tool for studying molecular interactions and for developing chemical sensors. The quenching of a fluorophore like this compound can occur through several mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent ground-state complex), and Förster resonance energy transfer (FRET).

The electron-rich nature of the diethylamino group and the acidic proton of the hydroxyl group make this compound a potential candidate for sensing applications. For example, its fluorescence could be quenched by electron-deficient molecules or by species that can interact with the hydroxyl or amino groups. The development of fluorescent sensors often relies on the "turn-off" mechanism, where the fluorescence is quenched upon binding to the analyte. researchgate.net

The solvatochromic properties of molecules with amino groups on aromatic rings are well-established. wikipedia.orgresearchgate.net This means that the emission color of this compound is likely to be sensitive to the polarity of its environment. This property, combined with quenching studies, could be exploited to develop sensors for various analytes and to probe the microenvironment of complex systems. For instance, a naphthalene-based probe was developed for the selective detection of hypochlorous acid, demonstrating the potential of such fluorophores in sensing applications. nih.gov

Quenching MechanismDescriptionPotential Application for this compound
Collisional Quenching Deactivation of the excited state upon collision with a quencher molecule.Sensing of dissolved gases (e.g., oxygen) or heavy metal ions.
Static Quenching Formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.Detection of metal ions or organic molecules that can form stable complexes.
FRET Non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.Probing biomolecular interactions by labeling one species with this compound and the other with a suitable acceptor.

Intramolecular Proton Transfer Dynamics in Solution and Solid State

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule upon electronic excitation. This process often leads to a large Stokes shift, meaning a significant separation between the absorption and emission maxima, which is a desirable property for fluorescent probes and lasers.

Molecules containing both a proton-donating group (like the hydroxyl group in 2-naphthol) and a proton-accepting group are potential candidates for ESIPT. In this compound, the possibility of ESIPT from the hydroxyl group to the diethylamino group or to another site on the naphthalene (B1677914) ring in the excited state is an intriguing area of study. The dynamics of ESIPT are highly sensitive to the solvent environment, as solvent molecules can mediate or hinder the proton transfer process. uci.edu

Studies on related aminonaphthols have shown that the excited-state proton transfer reactions can be complex and highly dependent on the substitution pattern and the solvent. rsc.orgresearchgate.net For example, in some aminonaphthols, proton transfer from the hydroxyl group is observed in water, while in other solvents or for different isomers, this process may be suppressed or other proton transfer pathways may become dominant. rsc.org The investigation of ESIPT in this compound, both in solution and in the solid state, would provide valuable insights into its fundamental photochemistry and its potential for applications in areas such as molecular switches and photochromic materials. The solid state can impose conformational constraints that may alter the ESIPT dynamics compared to the solution phase.

Advanced Materials Science and Emerging Applications

Fluorescent Probes and Chemosensors

The development of highly selective and sensitive fluorescent probes is critical for applications ranging from environmental monitoring to biomedical diagnostics. The inherent fluorescence of the naphthalen-2-ol scaffold, modulated by the electron-donating diethylamino group, makes 4-(Diethylamino)naphthalen-2-ol an excellent candidate for the design of such advanced sensors.

Development of Selective and Sensitive Detection Platforms

Naphthalene-based fluorescent probes are renowned for their excellent sensing and selectivity properties towards various analytes, including metal ions and small molecules. rsc.org The introduction of a diethylamino group at the 4-position of the naphthalen-2-ol core is expected to enhance its photostability and quantum yield, which are crucial parameters for sensitive detection platforms. rsc.org While direct studies on this compound are limited, research on analogous compounds, such as those based on 4-aminonaphthalimide, demonstrates the potential for developing highly sensitive probes. For instance, the strategic placement of an amino group on the naphthalene (B1677914) ring system has been shown to create sensors capable of detecting specific ions and molecules with high selectivity. rsc.org

The design of detection platforms based on this compound would likely involve its functionalization to create specific binding sites for target analytes. The hydroxyl group at the 2-position and the reactive sites on the naphthalene ring offer multiple avenues for chemical modification, allowing for the tailoring of the probe's selectivity.

Mechanisms of Fluorescence Turn-On/Turn-Off Sensing

Fluorescence "turn-on" or "turn-off" mechanisms are highly desirable for chemosensors as they provide a clear and easily detectable signal upon interaction with an analyte. These mechanisms are often based on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). For this compound, the diethylamino group can act as a PET donor, potentially quenching the fluorescence of the naphthalene core in its native state. Upon binding of an analyte to a recognition unit attached to the molecule, this PET process could be inhibited, leading to a "turn-on" fluorescence response.

Conversely, a "turn-off" mechanism could be engineered by designing the probe to interact with an analyte that enhances a non-radiative decay pathway. For example, the binding of a heavy metal ion could lead to fluorescence quenching through the heavy-atom effect. The specific mechanism would be highly dependent on the nature of the analyte and the design of the chemosensor. Studies on related naphthalimide-based probes have successfully demonstrated both turn-on and turn-off sensing of various species, providing a strong precedent for the potential of this compound in this area. chemrxiv.org

Dye Chemistry and Tunable Luminescence

The vibrant and tunable luminescence of naphthalene derivatives has led to their widespread use as dyes in various applications. The electronic properties of this compound suggest its potential as a versatile dye with unique emission characteristics.

Design of Multi-band and Multicolor Emission Characteristics

The emission properties of naphthalene-based dyes are highly sensitive to their chemical environment and substitution patterns. The position of the amino group on the naphthalene ring, for example, has a significant impact on the fluorescence spectra. rsc.org In related 4-amino-1,8-naphthalimide (B156640) systems, a strong solvent-dependent fluorescence (solvatofluorochromism) is observed, with emission colors changing from blue in nonpolar solvents to yellow or orange in polar solvents. rsc.org This phenomenon is attributed to the stabilization of the excited state in polar environments.

It is anticipated that this compound would exhibit similar solvatochromic behavior, allowing for the tuning of its emission color by simply changing the solvent. This property is highly valuable for creating multi-band and multicolor emissive materials. Furthermore, chemical modifications to the naphthalen-2-ol core could lead to a broader range of emission colors and photophysical properties.

Representative Photophysical Properties of Related Aminonaphthalene Derivatives

Compound ClassAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
4-Amino-1,8-naphthalimides400-430460-540~3000-50000.1-0.6 rsc.org
Substituted Benzothiadiazoles400-450500-550~50000.3-0.8 nih.gov
Substituted Benzils350-400500-560>100000.04-0.11 nih.gov

This table presents representative data for classes of compounds related to this compound to illustrate general trends in their photophysical properties. Specific values for this compound are not available in the cited literature.

Applications in Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

The high fluorescence quantum yields and good photostability of many naphthalene derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs) and as laser dyes. While specific research on this compound for these applications is not yet prevalent, the fundamental properties of the naphthalen-2-ol scaffold are promising. 2-Naphthol (B1666908) itself is a known fluorescent compound used as an intermediate in dye production. wikipedia.orgnih.gov The addition of the diethylamino group is expected to enhance its performance as an emitter in OLED devices by increasing the quantum efficiency and shifting the emission to longer, more desirable wavelengths.

In the context of laser dyes, the large Stokes shift anticipated for this compound would be advantageous in reducing self-absorption and improving laser efficiency. The tunable emission of this compound could also enable the development of tunable lasers.

Supramolecular Assemblies and Gels

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. youtube.comnih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of highly ordered structures such as gels.

The structure of this compound, featuring a hydroxyl group capable of hydrogen bonding and a naphthalene ring system that can participate in π-π stacking, makes it an ideal building block for supramolecular assemblies. The formation of supramolecular gels from small organic molecules is a topic of significant interest due to their potential applications in areas such as drug delivery, tissue engineering, and catalysis.

While the direct use of this compound in forming supramolecular gels has not been extensively reported, the principles of supramolecular chemistry suggest its strong potential in this area. nih.gov The self-assembly of this molecule could be triggered by changes in solvent, temperature, or pH, leading to the formation of a fibrous network that entraps the solvent to form a gel. The specific properties of the resulting gel would be dictated by the strength and directionality of the intermolecular interactions, which can be tuned through chemical modification of the this compound molecule.

Fabrication of Metallogels and Their Properties

While the specific fabrication of metallogels using this compound is a niche area of study, the principles of metallogel formation with similar organic ligands provide a strong basis for its potential. Metallogels are a class of soft materials where a metal-ligand coordination network immobilizes a solvent, resulting in a gel-like substance.

The fabrication of metallogels from this compound would likely involve the reaction of the compound with a suitable metal salt in an appropriate solvent. The hydroxyl (-OH) and diethylamino (-N(Et)₂) groups on the naphthalene ring can act as coordination sites for metal ions. The choice of metal ion is crucial and can significantly influence the properties of the resulting gel. Lanthanide ions, for instance, are known to form coordination polymers that can lead to gelation.

A plausible fabrication process would involve dissolving this compound in a solvent or a solvent mixture and then adding a solution of a metal salt (e.g., a nitrate (B79036) or chloride salt of a transition metal or lanthanide). The mixture would be heated to promote coordination and then allowed to cool, leading to the formation of a three-dimensional network that traps the solvent molecules, thus forming the metallogel. The properties of such a metallogel, including its mechanical strength, thermal stability, and responsiveness to external stimuli (like pH or temperature), would be highly dependent on the nature of the metal-ligand interactions and the resulting supramolecular architecture.

ParameterPotential Influence on Metallogel Properties
Metal Ion Coordination geometry, luminescence, magnetic properties
Solvent Gelation ability, porosity, optical clarity
Ligand Concentration Gelation time, mechanical stiffness
Temperature Gel-sol transition temperature

Non-covalent Interactions in Self-Assembly

The self-assembly of this compound into ordered structures is driven by a combination of non-covalent interactions. These weak interactions, acting in concert, can lead to the formation of well-defined nanoscale and microscale architectures. nih.govnih.gov

The primary non-covalent interactions at play in the self-assembly of this molecule include:

Hydrogen Bonding: The hydroxyl group (-OH) of the naphthalenol moiety is a potent hydrogen bond donor and acceptor. This allows for the formation of intermolecular hydrogen bonds, which can act as a primary directional force in the self-assembly process, leading to the formation of chains or sheets of molecules.

π-π Stacking: The aromatic naphthalene core is susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent naphthalene rings, contribute significantly to the stability of the assembled structures and can influence their electronic properties.

Van der Waals Forces: The diethylamino group and the hydrocarbon backbone of the molecule contribute to van der Waals interactions. While individually weak, the cumulative effect of these forces can be substantial in densely packed assemblies.

Hydrophobic Interactions: In aqueous environments, the hydrophobic naphthalene and diethylamino parts of the molecule would tend to aggregate to minimize contact with water, driving the self-assembly process.

The interplay of these non-covalent forces can lead to the formation of various supramolecular structures, such as nanofibers, nanoribbons, or vesicles, depending on the specific conditions like solvent, concentration, and temperature. nih.gov

Nonlinear Optical Materials

Donor-acceptor substituted π-conjugated systems are the cornerstone of molecular engineering for second-order nonlinear optical (NLO) materials. ipme.ru this compound, with its electron-donating diethylamino group and the electron-accepting character of the hydroxyl-substituted naphthalene ring, fits this design paradigm.

Nonlinear optical phenomena, such as second-harmonic generation (SHG), occur when a material interacts with high-intensity light, like that from a laser, to produce light of a different frequency. nih.govnih.gov For a material to exhibit second-order NLO properties, it must be non-centrosymmetric. The self-assembly of this compound into non-centrosymmetric structures is therefore a critical step in realizing its NLO potential.

The efficiency of a second-order NLO material is quantified by its first hyperpolarizability (β). Theoretical calculations, such as those based on density functional theory (DFT), can predict the NLO properties of molecules. nih.govrsc.org For donor-acceptor substituted naphthalenes, the magnitude of β is highly dependent on the strength of the donor and acceptor groups and their relative positions on the naphthalene ring. ipme.ru

The 4-(diethylamino) group is a strong electron donor, and the 2-hydroxyl group can act as a weak electron acceptor, creating an intramolecular charge-transfer character upon excitation, which is a key requirement for a large NLO response.

NLO PropertyDescriptionRelevance to this compound
First Hyperpolarizability (β) A measure of the second-order nonlinear optical response of a single molecule.The donor-acceptor nature of the molecule suggests a significant β value.
Second-Harmonic Generation (SHG) The generation of light with double the frequency of the incident light.Requires non-centrosymmetric alignment of the molecules in the bulk material.
Electro-Optic Effect The change in the refractive index of a material in response to an applied electric field.Materials with high β values often exhibit a strong electro-optic effect.

Research on similar donor-acceptor naphthalene derivatives has shown that the position of the substituents is crucial for maximizing the NLO activity. ipme.ru The specific arrangement in this compound is expected to result in a notable NLO response, making it a promising candidate for applications in optoelectronics, including frequency doubling of lasers and optical switching. ipme.ruresearchgate.net

Mechanistic Organic Chemistry Studies

Reaction Pathway Elucidation

The elucidation of reaction pathways for 4-(diethylamino)naphthalen-2-ol would involve a detailed investigation of its reactivity under various conditions. The presence of both an electron-donating diethylamino group and a hydroxyl group on the naphthalene (B1677914) ring system dictates its chemical behavior.

One of the fundamental reactions of phenols, including naphthols, is their behavior in acid-catalyzed reactions. The initial step would likely involve the protonation of the hydroxyl group, converting it into a better leaving group (water). wiley-vch.de This would generate a carbocation intermediate on the naphthalene ring. The stability of this carbocation would be influenced by the electron-donating diethylamino group at the 4-position, which can delocalize the positive charge through resonance. Subsequent reaction with a nucleophile present in the medium would lead to the final product.

Conversely, in the presence of a base, the hydroxyl group can be deprotonated to form a naphthoxide ion. This species is highly activated towards electrophilic attack. The regioselectivity of such reactions would be governed by the combined directing effects of the negatively charged oxygen and the diethylamino group.

Furthermore, the diethylamino group itself can participate in reactions. For instance, under strongly acidic conditions, the nitrogen atom could be protonated, which would significantly alter the electronic properties of the naphthalene ring and influence the course of subsequent reactions.

Electron Transfer Processes and Radical Intermediates

Electron transfer processes are central to many photochemical and electrochemical reactions. For aromatic compounds bearing strong electron-donating substituents like the diethylamino group, the formation of radical cations upon single-electron transfer (SET) is a common phenomenon.

In the context of this compound, photochemical excitation could lead to an excited state that is a more potent electron donor than the ground state. This excited molecule could then transfer an electron to a suitable acceptor, generating the corresponding radical cation. The stability of this radical cation would be enhanced by the delocalization of the unpaired electron and the positive charge over the naphthalene ring system, with significant contributions from the diethylamino group. The subsequent fate of this radical cation could involve various pathways, including reaction with nucleophiles or deprotonation.

Similarly, electrochemical oxidation of this compound would proceed via the formation of a radical cation at the electrode surface. The potential at which this oxidation occurs would be influenced by the electron-donating nature of both the diethylamino and hydroxyl groups. Studies on related core-functionalized naphthalene diimides have shown that substituents significantly impact the redox potentials. researchgate.net While a different class of compounds, this highlights the principle that substituents play a crucial role in the electron transfer properties of naphthalene derivatives.

The formation of radical intermediates is also plausible in certain chemical reactions. For example, reactions involving radical initiators could lead to the abstraction of the phenolic hydrogen atom, generating a neutral naphthoxyl radical. This radical species could then participate in various subsequent reactions, including dimerization or reaction with other radical species.

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions are a fascinating class of organic transformations where the carbon skeleton or the position of substituents in a molecule is altered. thermofisher.comwikipedia.org For a molecule with the structural features of this compound, several types of rearrangements could be envisaged, often proceeding through cationic or electron-deficient intermediates.

One possibility is a dienone-phenol type rearrangement. If the naphthalene ring were to be oxidized to a dienone structure, subsequent acid-catalyzed rearrangement could lead to a different substitution pattern on the aromatic ring. The driving force for such a rearrangement is often the re-aromatization to a more stable phenolic system.

Rearrangements involving the migration of substituents are also common in organic chemistry. mvpsvktcollege.ac.in In the context of a carbocation intermediate generated from this compound, a 1,2-shift of an alkyl group from the diethylamino substituent or even a rearrangement of the naphthalene skeleton itself, though less common, could potentially occur. The feasibility of such rearrangements would depend on the stability of the initially formed carbocation versus the rearranged one.

Furthermore, reactions that proceed through nitrenium ions, which are nitrogen analogs of carbenium ions, could lead to rearrangements. While the direct formation of a nitrenium ion from the diethylamino group would be challenging, related transformations in other aromatic amines are known. For instance, the Bamberger rearrangement involves the conversion of N-phenylhydroxylamines to aminophenols, proceeding through a nitrenium ion intermediate. wiley-vch.de Although not directly applicable, it illustrates the principle of rearrangements involving nitrogen-containing functional groups on aromatic rings.

Below is a table summarizing some general types of rearrangement reactions that could be relevant to intermediates derived from this compound.

Rearrangement Type General Mechanism Potential Relevance to this compound Intermediates
Pinacol Rearrangement Acid-catalyzed rearrangement of 1,2-diols to ketones or aldehydes via a carbocation intermediate. libretexts.orgWhile not a 1,2-diol, related carbocation-driven rearrangements could occur if a suitable intermediate is formed.
Beckmann Rearrangement Acid-catalyzed conversion of oximes to amides. libretexts.orgNot directly applicable, but illustrates rearrangement to an electron-deficient nitrogen.
Wolff Rearrangement Conversion of α-diazoketones to ketenes. libretexts.orgNot directly applicable, but is a key example of a 1,2-rearrangement.
Bamberger Rearrangement Rearrangement of N-phenylhydroxylamines to p-aminophenols via a nitrenium ion. wiley-vch.deIllustrates a potential rearrangement pathway for related aromatic amine derivatives.

It is important to note that the specific reaction conditions would play a crucial role in determining which, if any, of these rearrangement pathways would be favored for this compound.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are paramount for the separation and analysis of 4-(Diethylamino)naphthalen-2-ol from related substances, isomers, or matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized techniques.

Due to the polar nature imparted by the hydroxyl and diethylamino functional groups, direct analysis by GC-MS can be challenging. These polar groups can lead to poor peak shape and thermal instability. Therefore, derivatization is a common and often necessary sample preparation step to decrease polarity and increase volatility for GC-MS analysis. researchgate.net In contrast, HPLC, particularly in the reversed-phase mode, is well-suited for the direct analysis of such polar compounds.

Method Development and Validation for Analytical Purity and Content

The development of reliable analytical methods requires rigorous validation to ensure they are fit for their intended purpose. Validation demonstrates that a method is specific, linear, accurate, precise, and robust.

High-Performance Liquid Chromatography (HPLC)

A common approach for analyzing naphthol derivatives is reversed-phase HPLC. nih.gov For this compound, a C18 column is typically effective, using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.gov Detection is often performed using a UV detector, leveraging the naphthalene (B1677914) ring's chromophore, or a fluorescence detector for enhanced sensitivity, as many naphthalene derivatives are fluorescent. nih.govsqu.edu.om

Method development would involve optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve optimal separation from potential impurities, such as isomers (e.g., other aminonaphthalenols) or starting materials. rsc.org For compounds with basic amino groups, mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) may be used to improve peak shape. nih.gov

A validation summary for a hypothetical HPLC method for the purity and content determination of this compound is presented below, based on typical performance characteristics for similar analytes. nih.govchula.ac.th

Table 1: Illustrative HPLC Method Validation Parameters

ParameterSpecificationTypical Result
Specificity No interference from blank, placebo, or impurities at the analyte's retention time.Method is specific.
Linearity
Range50-150% of the nominal concentration.10-150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
Repeatability (Intra-day)≤ 2.0%< 1.0%
Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities. nih.gov For aminonaphthols, derivatization is crucial. researchgate.net The active hydrogens on the hydroxyl and secondary amine (if present) groups are typically replaced with less polar, more volatile groups. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation are common strategies. researchgate.net

The development of a GC-MS method would focus on selecting an appropriate capillary column, often a 5% phenyl methyl siloxane phase, and optimizing the oven temperature program to ensure the separation of all derivatized components. nih.gov Mass spectrometry is then used for detection and identification based on the characteristic mass spectra and fragmentation patterns of the derivatized analyte and any impurities. nih.gov

Table 2: Example GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow ~1.0 mL/min
Injection Mode Split/Splitless
Oven Program Initial 100°C, ramp at 10°C/min to 300°C, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Validation of a GC-MS method for quantification would follow similar principles as HPLC, establishing linearity, accuracy, and precision for the derivatized compound. nih.govau.dk

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simpler, more rapid, and cost-effective alternative to chromatography for quantitative analysis, particularly for bulk drug substance assays or in simple formulations where interfering substances are absent. ijraset.com The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

For this compound, a suitable solvent such as ethanol (B145695) or methanol would be chosen, and the UV spectrum would be scanned to determine the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

In some cases, to enhance sensitivity or to overcome interference from other absorbing species, a derivatization reaction is employed to produce a new compound with a strong, distinct chromophore in the visible region. datapdf.com For an aminonaphthol, a reagent like sodium pentacyanoammineferroate could be used to form a intensely colored complex, shifting the absorbance to a longer wavelength away from potential UV-interfering substances. datapdf.com

Table 3: Hypothetical Parameters for Spectrophotometric Quantification

ParameterValue
Solvent Ethanol
Wavelength of Max Absorbance (λmax) To be determined experimentally (likely in the UV range)
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Molar Absorptivity (ε) Dependent on λmax and solvent

The validation of a spectrophotometric method involves demonstrating its specificity, linearity, accuracy, and precision, similar to chromatographic methods. ijraset.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Diethylamino)naphthalen-2-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling diethylamine derivatives with naphthalen-2-ol precursors. For example, nucleophilic substitution reactions under reflux in ethanol or DMF with potassium carbonate as a base are common . Optimization includes controlling temperature (e.g., reflux at 80–100°C), stoichiometric ratios of reagents (e.g., 1:1.1 molar ratio of naphthalen-2-ol to alkylating agent), and using catalysts like diphenyl phosphate to enhance regioselectivity . Purification via recrystallization (e.g., dichloromethane/hexane mixtures) or column chromatography ensures high purity.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, diethylamino group at δ 1.2–3.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis can resolve bond angles and dihedral angles, as demonstrated in related chromene derivatives .

Q. What are the primary applications of this compound in chemical research?

  • Methodological Answer : The compound is utilized as:

  • A derivatizing agent in HPLC-UV methods for quantifying amines or hydroxyl-containing compounds via Schiff base formation under acidic conditions .
  • A building block for synthesizing azo dyes, where the diethylamino group enhances solubility and electronic properties for photophysical studies .

Advanced Research Questions

Q. How does the diethylamino group influence the electronic properties and reactivity of naphthalen-2-ol derivatives?

  • Methodological Answer : The electron-donating diethylamino group increases electron density on the aromatic ring, facilitating electrophilic substitution at the para position relative to the hydroxyl group. Computational studies (e.g., DFT calculations) can map charge distribution and predict reactivity sites . Experimentally, UV-vis spectroscopy reveals bathochromic shifts in absorption maxima due to extended conjugation, as seen in related charge-transfer complexes .

Q. What strategies resolve contradictions in reported CO2_2 absorption kinetics for amine-functionalized naphthalenols?

  • Methodological Answer : Discrepancies often arise from solvent polarity, amine concentration, or temperature effects. Systematic studies using stopped-flow kinetics or pH-dependent spectrophotometry can isolate variables. For example, Shen et al. (2017) resolved similar issues in polyethylenimine systems by comparing aqueous vs. non-aqueous solvents and adjusting protonation states .

Q. How can stereochemical outcomes be controlled during the synthesis of diethylamino-naphthalenol derivatives?

  • Methodological Answer : Chiral resolution techniques, such as using (S)-VAPOL hydrogen phosphate as a chiral auxiliary, can enforce enantioselectivity . Alternatively, asymmetric catalysis (e.g., palladium-catalyzed couplings) or kinetic resolution via HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess, as demonstrated in benzylpiperidinyl-naphthalenol analogs .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS with Innowax columns : Separates volatile impurities (e.g., residual solvents) with detection limits <0.1% .
  • HPLC-MS/MS : For non-volatile byproducts (e.g., dimerized species), using C18 columns and electrospray ionization in positive ion mode .
  • ICP-OES : Detects heavy metal catalysts (e.g., Pd, Ni) at ppm levels .

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